(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Description
(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a prop-2-yn-1-yloxy group
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-nitro-2-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c1-2-9-24-18-8-7-17(21(22)23)11-14(18)10-15(12-20)13-3-5-16(19)6-4-13/h1,3-8,10-11H,9H2/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTZDMETONISL-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of a phenyl ring followed by nitration and subsequent coupling reactions to introduce the prop-2-yn-1-yloxy group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and enhance yields. The use of advanced analytical methods, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenyl group can participate in substitution reactions.
Substitution: The prop-2-yn-1-yloxy group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromophenyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the development of new electronic materials and sensors.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups can participate in various binding interactions, while the prop-2-yn-1-yloxy group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple-bonded Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique bonding properties and applications.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Uniqueness
(2E)-2-(4-bromophenyl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of bromophenyl, nitrophenyl, and prop-2-yn-1-yloxy groups. This combination provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
